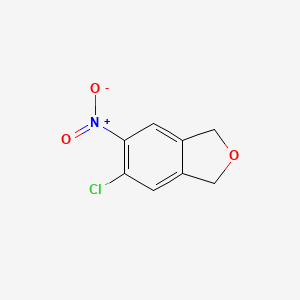

5-Cloro-6-nitro-1,3-dihidro-2-benzofurano

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-6-nitro-1,3-dihydro-2-benzofuran is a chemical compound with the CAS Number: 2304496-02-2 . It has a molecular weight of 199.59 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of benzofuran derivatives involves various strategies. One of the most pertinent strategies involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .Molecular Structure Analysis

The molecular structure of 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran is represented by the InChI Code: 1S/C8H6ClNO3/c9-7-1-5-3-13-4-6(5)2-8(7)10(11)12/h1-2H,3-4H2 .Chemical Reactions Analysis

Benzofuran compounds, including 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran, have been found to exhibit potent antibacterial activity when the 5- or 6-position of the nucleus is substituted with halogens, nitro, and hydroxyl groups .Physical and Chemical Properties Analysis

5-Chloro-6-nitro-1,3-dihydro-2-benzofuran is a powder at room temperature . It has a molecular weight of 199.59 .Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Los derivados del benzofurano, incluyendo “5-Cloro-6-nitro-1,3-dihidro-2-benzofurano”, han mostrado actividad anticancerígena potencial . Se ha descubierto que son efectivos contra varios tipos de células cancerosas. Por ejemplo, nueve derivados híbridos del benzofurano fueron probados contra células de cáncer de mama humano (MCF-7), mostrando resultados prometedores .

Propiedades Antibacterianas

Los compuestos de benzofurano han demostrado fuertes actividades antibacterianas . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antibacterianos.

Propiedades Antioxidantes

Los derivados del benzofurano también han mostrado propiedades antioxidantes . Esto significa que podrían usarse potencialmente en el tratamiento de enfermedades causadas por estrés oxidativo.

Aplicaciones Antivirales

Algunos compuestos de benzofurano han mostrado actividades antivirales . Por ejemplo, un nuevo compuesto macrocíclico de benzofurano ha demostrado actividad antiviral contra la hepatitis C .

Uso en la Síntesis de Fármacos

Los derivados del benzofurano se utilizan como reactivos en la síntesis de moléculas biológicamente y farmacológicamente activas . Esto los hace valiosos en el campo de la química medicinal.

Aplicaciones de Almacenamiento de Datos Ópticos

Ciertos derivados del benzofurano, como NitroBIPS, se utilizan como colorantes fotocromáticos . Se pueden incorporar en materiales como el poli(alcohol vinílico) mediante electrohilado para formar nanofibras. Estos compuestos exhiben un comportamiento fotorresponsivo, que puede ser útil en aplicaciones de almacenamiento de datos ópticos .

Safety and Hazards

The safety information for 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Direcciones Futuras

Mecanismo De Acción

Target of Action

5-Chloro-6-nitro-1,3-dihydro-2-benzofuran is a derivative of benzofuran . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran derivatives have been shown to interact with various biological targets, leading to a wide range of biological activities . The halogen, nitro, and hydroxyl groups on the benzofuran nucleus may contribute to its potent biological activity .

Biochemical Pathways

Benzofuran derivatives have been shown to affect various biochemical pathways, leading to their diverse pharmacological activities .

Result of Action

Some substituted benzofurans have been shown to have significant cell growth inhibitory effects on various types of cancer cells .

Análisis Bioquímico

Biochemical Properties

Benzofuran derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the benzofuran derivative .

Cellular Effects

Benzofuran derivatives have been found to have various biological activities, including anti-tumor, antibacterial, anti-oxidative, anti-AD, anti-parasitic, anti-acetylcholine, and anti-inflammatory activities .

Molecular Mechanism

Benzofuran derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzofuran derivatives are known to have a wide range of effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Benzofuran derivatives have been found to have various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Benzofuran derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors and affecting metabolic flux or metabolite levels .

Transport and Distribution

Benzofuran derivatives are known to interact with various transporters and binding proteins, affecting their localization or accumulation .

Subcellular Localization

Benzofuran derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

5-chloro-6-nitro-1,3-dihydro-2-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c9-7-1-5-3-13-4-6(5)2-8(7)10(11)12/h1-2H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSOYMGILOBUTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2CO1)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2450389.png)

![2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2450395.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2450401.png)

![N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2450404.png)

![lithium(1+) ion 2-{2-[(2-acetamidoethyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2450405.png)